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Abstract
Sodium Danshensu (SDSS), the sodium salt of Danshensu (Salvianic Acid A), is a major

water-soluble bioactive compound derived from the traditional Chinese medicine Danshen

(Salvia miltiorrhiza).[1][2] Its conversion to a sodium salt enhances chemical stability and

bioavailability, making it a promising candidate for pharmaceutical development.[2][3] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, pharmacokinetics, and mechanisms of action of Sodium Danshensu. It includes

detailed experimental protocols for its synthesis and key pharmacological assessments,

presents quantitative data in structured tables, and visualizes its complex signaling pathways to

support further research and drug development efforts.

Chemical Structure and Physicochemical Properties
Sodium Danshensu, or Sodium (±)-β-(3,4-dihydroxyphenyl)lactate, is a phenolic acid

derivative.[1] The introduction of a sodium ion improves the compound's stability compared to

its parent compound, Danshensu, which is sensitive to oxidation.[1][3]
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Table 1: Physicochemical Properties of Sodium Danshensu

Property Value Reference(s)

CAS Number 67920-52-9 [4][5]

Molecular Formula C₉H₉NaO₅ [4][6]

Molecular Weight 220.16 g/mol [4][6]

Appearance
White to off-white or beige

crystalline solid/powder
[2][7]

Melting Point >230°C (decomposes) [7]

Solubility

Water: ≥22.1 mg/mL[6], ≥33

mg/mL[4], 20 mg/mL (clear

solution)DMSO: ≥16.47

mg/mL[6], 1 mg/mL[5]Ethanol:

Insoluble[6][8]Methanol:

Soluble[9]

[4][5][6][8][9]

Stability

More stable than Danshensu;

Hygroscopic. Store at 2-8°C in

an inert atmosphere.[1][3][7][9]

[1][3][7][9]

SMILES String
[O-]C(C(Cc1cc(O)c(O)cc1)O)=

O.[Na+]
[4][10]

Synthesis and Purification
The primary method for preparing Sodium Danshensu involves the extraction of Danshensu

from Salvia miltiorrhiza followed by neutralization.[2] A patented method for scalable production
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of high-purity Sodium Danshensu provides a detailed workflow.[11]

Experimental Protocol 1: Large-Scale Preparation of
High-Purity (>98%) Sodium Danshensu[12]

Defatting: Slice dried Salvia miltiorrhiza root and soak in absolute ethanol for 2-3 hours to

remove fat-soluble components (e.g., tanshinones). Filter and retain the solid residue.

Extraction: Pulverize the residue. Perform a heat extraction (60-70°C) for 5-7 hours using a

weak acid solution (pH 3-4), followed by ultrasonic extraction for 3-4 hours.

Concentration & Separation: Concentrate the extract under reduced pressure. Apply the

concentrated extract to a macroporous resin column.

Elution & Crystallization: Elute the column with a weakly alkaline phosphate buffer (pH 8-9).

Collect the eluate and allow it to crystallize for 12 hours.

Purification: Wash the crude product with ethanol and dry. Dissolve the product in ethanol

with 0.05% activated carbon and filter. Place the solution at 4°C for 12 hours to induce

recrystallization.

Final Processing: Repeat the recrystallization step. Dry the final product via microwave

drying and perform high-temperature sterilization. Use nitrogen protection during refining to

prevent oxidation.

Pharmacokinetics
Preclinical studies in rats have extensively characterized the absorption, distribution,

metabolism, and excretion (ADME) profile of Sodium Danshensu. These studies indicate poor

oral bioavailability, suggesting suitability for intravenous administration.[1][12]

Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of

Sodium Danshensu in rats.[1][13]
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Workflow for In Vivo Pharmacokinetic Study

Sample Processing & Analysis

Data Analysis

Group 1 (IV):
15, 30, 60 mg/kg SDSS

Blood Sampling
(Serial time points)

Urine, Feces, Bile Collection
(Metabolic cages)

Group 2 (Oral):
180 mg/kg SDSS

Liquid-Liquid Extraction
of Plasma/Urine

LC-MS/MS Analysis

Non-compartmental
Pharmacokinetic Analysis

Calculate AUC, t½, Cmax,
Bioavailability, etc.

Click to download full resolution via product page

Caption: Workflow for a preclinical pharmacokinetic study of Sodium Danshensu.

Quantitative Pharmacokinetic Data
Table 2: Pharmacokinetic Parameters of Sodium Danshensu in Rats (Intravenous

Administration, n=6)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b1669798?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669798?utm_src=pdf-body
https://www.benchchem.com/product/b1669798?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6558371/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter 15 mg/kg 30 mg/kg 60 mg/kg

t½ (h) 2.76 ± 0.72 3.00 ± 0.31 2.64 ± 0.44

AUC₀₋₁₂ (μg·h/mL) 12.67 ± 1.40 34.27 ± 2.49 67.70 ± 11.71

AUC₀₋∞ (μg·h/mL) 13.06 ± 1.45 35.88 ± 2.65 69.96 ± 12.00

MRT₀₋∞ (h) 3.39 ± 0.82 3.86 ± 0.36 3.39 ± 0.54

CL (L/h/kg) 1.16 ± 0.13 0.84 ± 0.06 0.87 ± 0.15

Vz (L/kg) 4.54 ± 0.76 3.63 ± 0.41 3.29 ± 0.50

Table 3: Pharmacokinetic Parameters of Sodium Danshensu in Rats (Oral Administration,

n=6)[1]

Parameter 180 mg/kg

t½ (h) 3.61 ± 0.58

Tₘₐₓ (h) 1.40 ± 0.30

Cₘₐₓ (μg/mL) 1.15 ± 0.28

AUC₀₋₁₂ (μg·h/mL) 4.90 ± 0.70

AUC₀₋∞ (μg·h/mL) 4.92 ± 0.71

Absolute Bioavailability (F%) 13.72%

Distribution, Metabolism, and Excretion
Distribution: Sodium Danshensu is widely distributed, with the highest concentration found

in the kidneys. It also distributes to the lung, stomach, muscle, uterus, and heart.[1][12]

Metabolism: The primary metabolic pathways are Phase II reactions, including methylation,

sulfation, and acetylation of the parent Danshensu molecule.[1][12]

Excretion: After intravenous administration, the majority of the dose is excreted in the urine

as the unchanged parent drug (46.99% within 96 hours).[1][12] Fecal (1.16%) and biliary
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(0.83%) excretion are minor pathways.[1][12]

Pharmacodynamics and Mechanism of Action
Sodium Danshensu exhibits pleiotropic pharmacological effects, including neuroprotection,

regulation of skeletal muscle metabolism, and cardiovascular protection. These effects are

mediated through the modulation of multiple intracellular signaling pathways.

Neuroprotection
Sodium Danshensu has demonstrated significant neuroprotective effects in models of

cerebral ischemia-reperfusion injury.[14][15] It mitigates neuronal apoptosis and inflammation

by modulating key signaling cascades.

A. Regulation of the TSC2/mTOR and NLRP3 Inflammasome Pathways

In astrocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), Sodium
Danshensu protects against injury by inhibiting the NLRP3 inflammasome and promoting

autophagy via the TSC2/mTOR pathway.[16] It dose-dependently increases the expression of

TSC2, which in turn inhibits mTOR, a key negative regulator of autophagy.[16] This leads to an

increase in autophagy markers like Beclin 1 and the LC3-II/LC3-I ratio, thereby clearing

damaged cellular components and reducing apoptosis.[16]
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Caption: SDSS neuroprotection via TSC2/mTOR and NLRP3 pathways.

B. Activation of the PI3K/Akt Signaling Pathway

In models of cerebral ischemia, Sodium Danshensu exerts a neuroprotective effect by

activating the PI3K/Akt survival pathway.[14][15] It increases the phosphorylation of both Akt

and its downstream target, GSK-3β.[14] This activation leads to the upregulation of the anti-

apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, ultimately

inhibiting caspase activity and reducing neuronal cell death.[14]
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Caption: SDSS neuroprotection via the PI3K/Akt signaling pathway.
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Regulation of Skeletal Muscle
Sodium Danshensu plays a dual role in skeletal muscle health by preventing atrophy and

promoting a more efficient metabolic phenotype.

A. Alleviation of Muscle Atrophy via CaMKII/PGC1α/FoxO3a Pathway

In models of sarcopenia, Sodium Danshensu alleviates muscle atrophy by modulating a

calcium-dependent signaling pathway.[17][18] It stimulates CaMKII, which in turn activates

AMPK and PGC1α.[17] This leads to an increased protein-protein interaction between PGC1α

and the transcription factor FoxO3a.[17] This interaction prevents FoxO3a from translocating to

the nucleus, thereby inhibiting the transcription of key muscle atrophy-related genes

(atrogenes) such as MuRF1 and MAFbx.[17][18]
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Caption: SDSS alleviates muscle atrophy via the CaMKII/PGC1α/FoxO3a pathway.
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B. Modulation of Muscle Fiber Type via PKM1 Inhibition

Sodium Danshensu can promote the transformation of skeletal muscle from a fast-twitch,

glycolytic phenotype to a slow-twitch, oxidative phenotype.[19] It achieves this by directly

binding to and inhibiting the activity of Pyruvate Kinase M1 (PKM1), a key enzyme in glycolysis.

[19] Inhibition of PKM1 activity leads to decreased expression of glycolytic fiber markers (e.g.,

MyHC2b) and increased expression of oxidative fiber markers (e.g., MyHC1, MyHC2a),

enhancing muscle endurance and oxidative capacity.[19]
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Caption: SDSS modulates muscle fiber type by inhibiting PKM1.

Key Experimental Methodologies
Experimental Protocol 2: In Vivo Neuroprotection Study
(MCAO Model)[15]
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Animal Model: Use male Sprague-Dawley rats. Induce cerebral ischemia by performing a

middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

Grouping and Dosing: Randomly divide rats into sham, control (vehicle), and treatment

groups (e.g., 30 mg/kg and 60 mg/kg Sodium Danshensu). Administer treatment (e.g., via

tail vein injection) daily for a set period (e.g., 5 days) post-MCAO.

Neurological Assessment: Evaluate neurological deficits at specified time points using a

standardized scale (e.g., modified neurological severity score, mNSS).

Infarct Volume Measurement: At the end of the study, euthanize animals and section the

brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct

area and calculate the infarct volume.

Histology and Apoptosis Assay: Fix brain tissue in formalin, embed in paraffin, and section.

Perform Hematoxylin and Eosin (H&E) staining to assess histological damage. Use a TUNEL

assay to quantify apoptotic cells in the ischemic penumbra.

Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot analysis

to measure the expression and phosphorylation of key proteins in the PI3K/Akt pathway

(e.g., p-Akt, Akt, Bcl-2, Bax).

Experimental Protocol 3: In Vitro Skeletal Muscle Fiber
Type Study[20]

Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium. To induce

differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse

serum) and culture for 4-6 days.

Treatment: Treat differentiated myotubes with various concentrations of Sodium Danshensu
(e.g., 20 µM) for a specified duration (e.g., 24-48 hours).

Target Identification (DARTS): To identify protein targets, lyse C2C12 cells and incubate the

lysate with Sodium Danshensu (20 µM) or a vehicle control. Perform limited proteolysis

using a non-specific protease (e.g., thermolysin). A bound drug will protect its target protein

from degradation. Analyze the resulting protein bands via SDS-PAGE and mass

spectrometry to identify protected proteins (e.g., PKM1).
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Enzyme Activity Assay: Measure pyruvate kinase (PK) activity in lysates from treated and

untreated cells using a commercial kit. Monitor the decrease in absorbance at 340 nm, which

corresponds to the oxidation of NADH, as a measure of PK activity.

Gene and Protein Expression Analysis: Extract RNA and protein from treated myotubes. Use

quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of myosin heavy chain

isoforms (MyHC1, MyHC2a, MyHC2b). Use Western blotting to measure the protein levels of

these isoforms.

Conclusion
Sodium Danshensu is a pharmacologically active compound with a well-characterized

chemical structure and a favorable stability profile compared to its parent molecule. Preclinical

pharmacokinetic data highlight its poor oral absorption but suitability for parenteral

administration. Its mechanisms of action are multifaceted, involving the modulation of critical

signaling pathways such as PI3K/Akt, TSC2/mTOR, and CaMKII/PGC1α/FoxO3a, which are

central to cell survival, autophagy, and metabolism. The ability of Sodium Danshensu to

provide neuroprotection and regulate skeletal muscle physiology underscores its therapeutic

potential for a range of conditions, including ischemic stroke and muscle wasting disorders. The

data and protocols presented in this guide offer a solid foundation for drug development

professionals and researchers to further explore and harness the therapeutic capabilities of this

promising natural product derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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